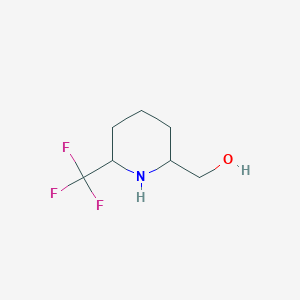
2-(5-chloro-1H-indol-1-yl)ethan-1-ol
Overview
Description
2-(5-Chloro-1H-indol-1-yl)ethan-1-ol, commonly referred to as 5-chloroindole, is a heterocyclic compound that is found in nature and is used in several laboratory experiments. It is a five-membered ring system composed of two carbon atoms, two nitrogen atoms, and one chlorine atom. 5-Chloroindole is an important intermediate in the synthesis of several compounds and has been studied extensively for its biochemical and physiological effects.
Scientific Research Applications
Antimicrobial and Antifungal Applications
A study synthesized a series of 1H-Indole derivatives, including compounds related to 2-(5-chloro-1H-indol-1-yl)ethan-1-ol, and evaluated their antimicrobial and antifungal activities. These compounds were found to exhibit significant activity against microbes like Aspergillus niger, Candida albicans, Bacillus subtilis, and Escherichia coli, suggesting potential use in treating infections caused by these pathogens (2020, Letters in Applied NanoBioScience).
Anti-inflammatory Agents
Another study involved the synthesis of derivatives of this compound and evaluated their anti-inflammatory effects. The synthesized compounds were tested in animal models and showed promising results, indicating potential application in the development of anti-inflammatory medications (Rehman, Saini, & Kumar, 2022, Current drug discovery technologies).
Applications in Synthesis and Characterization
A study on the synthesis and characterization of novel compounds related to this compound revealed potential applications in the development of new chemical entities with antimicrobial properties. The study emphasized the importance of structural characterization in the development of compounds with specific biological activities (Muralikrishna et al., 2014, Scientific Reviews and Chemical Communications).
Catalysis and Reaction Mechanisms
In the field of catalysis, research has been conducted on the N-oxidation of compounds structurally related to this compound. This research provides insights into the mechanistic aspects of such reactions and their potential applications in synthetic chemistry (Shankarlingaiah, Manjunatha, & Puttaswamy, 2015, Catalysis Letters).
Properties
IUPAC Name |
2-(5-chloroindol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c11-9-1-2-10-8(7-9)3-4-12(10)5-6-13/h1-4,7,13H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWIBVMFDWJUGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CCO)C=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![7-Chlorothieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1432652.png)





